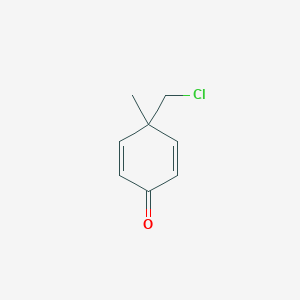
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C8H9ClO It is a derivative of cyclohexadienone, characterized by the presence of a chloromethyl and a methyl group attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone typically involves the chlorination of 4-methyl-2,5-cyclohexadienone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group. Common reagents used in this synthesis include chlorine gas or chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexadienone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
Scientific Research Applications
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-trichloromethyl-cyclohexa-2,5-dienone: Similar structure but with a trichloromethyl group instead of a chloromethyl group.
4-Methyl-4-phenyl-cyclohexa-2,5-dienone: Contains a phenyl group instead of a chloromethyl group.
4,4-Diphenyl-cyclohexa-2,5-dienone: Features two phenyl groups attached to the cyclohexadienone ring.
Uniqueness
The presence of both chloromethyl and methyl groups allows for versatile chemical transformations and the exploration of diverse biological activities .
Properties
CAS No. |
7572-72-7 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9ClO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
HQPHVMSADIFHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















